molecular formula C7H21O3Si4 B100082 3-((Dimethylsilyl)oxy)-1,1,3,5,5-pentamethyltrisiloxane CAS No. 17082-46-1

3-((Dimethylsilyl)oxy)-1,1,3,5,5-pentamethyltrisiloxane

Cat. No. B100082
CAS RN: 17082-46-1
M. Wt: 265.58 g/mol
InChI Key: BGISVIDNIBCUTN-UHFFFAOYSA-N
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Description

The compound "3-((Dimethylsilyl)oxy)-1,1,3,5,5-pentamethyltrisiloxane" is a type of polysiloxane, which is a polymer with a repeating unit based on silicon and oxygen atoms, typically with organic groups attached to the silicon. Polysiloxanes are known for their unique properties, such as thermal stability, flexibility, and resistance to weathering, which make them suitable for a wide range of applications .

Synthesis Analysis

The synthesis of polysiloxanes can be achieved through various methods, including anionic ring-opening polymerization (AROP). For instance, poly(1-dimethylsiloxypentamethyltrisiloxane) has been prepared by AROP of 1-dimethylsiloxypentamethylcyclotrisiloxane using butyllithium and HMPA as catalysts . Similarly, other trimethylsiloxy-substituted polysiloxanes have been synthesized from different siloxane monomers through a two-step synthetic process, which involves the preparation of the monomers from tetramethylcyclotetrasiloxane and various vinyl-substituted silanes .

Molecular Structure Analysis

The molecular structure of polysiloxanes is characterized by the presence of siloxane (Si-O-Si) linkages, with various organic substituents attached to the silicon atoms. The microstructure of these polymers can be determined using techniques such as NMR spectroscopy. For example, the microstructure of trimethylsiloxy-substituted polysiloxanes has been elucidated using 29Si NMR, which provides information about the distribution of different silicon environments within the polymer .

Chemical Reactions Analysis

Polysiloxanes can undergo various chemical reactions, including cyclization and silylation. For instance, 1,5-bis(trimethylsiloxy)-1,5-dimethoxy-1,4-pentadienes can cyclize to form cyclopropanes and cyclobutanes upon treatment with titanium tetrachloride . Additionally, the presence of reactive Si-H groups in some polysiloxanes allows for further functionalization and cross-linking reactions .

Physical and Chemical Properties Analysis

Polysiloxanes exhibit a range of physical and chemical properties that are influenced by their molecular structure. They can form both linear oligomers and cyclic structures, as observed in the synthesis of polysiloxanes from dimethyldiethoxysilane in the presence of oxalic acid . The molecular weight and distribution of these polymers can be determined by techniques such as gel permeation chromatography (GPC) and mass spectrometry . The thermal stability and oxidative stability of polysiloxanes are also notable properties, as demonstrated by the study of methylphenyltrisiloxane .

Scientific Research Applications

Polymer Synthesis

3-((Dimethylsilyl)oxy)-1,1,3,5,5-pentamethyltrisiloxane is used in synthesizing polymers with enhanced properties. For example, it has been utilized in the synthesis of polyimide-polysiloxane block copolymers, which demonstrate higher thermooxidative stability compared to other siloxane-based copolymers (Sysel & Oupický, 1996).

Ophthalmic Lens Material Development

The compound has been integrated into the development of high oxygen permeable ophthalmic lens materials. It is used as an additive in copolymerization processes, enhancing oxygen permeability and wettability, vital for functional hydrogel ophthalmic lenses (Min-Jae Lee & A. Sung, 2021).

Organometallic Chemistry

In organometallic chemistry, the compound participates in reactions forming new structures. For instance, it reacts with phosphinimines, contributing to the synthesis of compounds like 6-vinyl-1,3-dioxa-2,4-disilacyclohexanes (A. Baceiredo et al., 1987).

Photolysis Studies

The compound is also significant in photolysis studies. Research in this area involves understanding the reaction pathways and products when it interacts with other substances under light exposure, contributing to advancements in photochemistry and materials science (Hiroshige Okinoshima & William P. Weber, 1978).

Material Science and Engineering

It's also used in the synthesis and analysis of various materials, contributing to the development of new materials with specific thermal, mechanical, or optical properties. This can include the creation of liquid crystalline polysiloxanes, which have applications in display technologies and other advanced material applications (G. Hsiue & Jr-Hong Chen, 1995).

properties

InChI

InChI=1S/C7H21O3Si4/c1-11(2)8-14(7,9-12(3)4)10-13(5)6/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGISVIDNIBCUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si](C)(O[Si](C)C)O[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H21O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301978
Record name Methyltris(dimethylsiloxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Dimethylsilyl)oxy)-1,1,3,5,5-pentamethyltrisiloxane

CAS RN

17082-46-1
Record name 3-((Dimethylsilyl)oxy)-1,1,3,5,5-pentamethyltrisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017082461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyltris(dimethylsiloxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(dimethylsilyl)oxy]-1,1,3,5,5-pentamethyltrisiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.382
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((Dimethylsilyl)oxy)-1,1,3,5,5-pentamethyltrisiloxane

Citations

For This Compound
3
Citations
Y Kurihara, Y Yamanoi, H Nishihara - Chemical Communications, 2013 - pubs.rsc.org
A palladium-catalyzed arylation of hydrosiloxanes was developed for the synthesis of symmetrical and unsymmetrical siloxanes. Reactive functional moieties such as hydroxy or cyano …
Number of citations: 22 pubs.rsc.org
M Shimada, Y Yamanoi, H Nishihara - Journal of Synthetic Organic …, 2016 - jstage.jst.go.jp
Extensive investigation of functional organosilicon and organogermanium compounds has identified various valuable applications in organic chemistry and advanced materials. This …
Number of citations: 22 www.jstage.jst.go.jp
Y Yamanoi - Accounts of Chemical Research, 2023 - ACS Publications
Conspectus This Account summarizes recent developments in metal-mediated coupling reactions between hydrosilanes and aryl iodides in the presence of Pd(P(t-Bu) 3 ) 2 and base. …
Number of citations: 3 pubs.acs.org

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